molecular formula C7H11F3 B1599226 (Trifluoromethyl)cyclohexane CAS No. 401-75-2

(Trifluoromethyl)cyclohexane

Cat. No. B1599226
CAS RN: 401-75-2
M. Wt: 152.16 g/mol
InChI Key: QXPZOKVSFMRGMQ-UHFFFAOYSA-N
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Description

(Trifluoromethyl)cyclohexane is a molecule that has been the subject of various studies. Researchers in David O’Hagan’s lab at the University of St. Andrews made a cyclohexane with 6 all-cis fluorine substituents . The molecule’s two sides—one with polar fluorines and the other with hydrogens—displayed surprising polarity, making it a “Janus face” molecule .


Synthesis Analysis

The synthesis of (Trifluoromethyl)cyclohexane was achieved by hydrogenating hexatrifluoromethylbenzene . This reaction required 14 days to make the desired material in just 13% yield, even with elevated temperature and pressure .


Molecular Structure Analysis

The classic chair conformation of cyclohexane gets flattened somewhat as the three axial trifluoromethyl groups splay because of their bulk . This molecule has the highest barrier to cyclohexane ring inversion, thanks to dramatic steric clashes between its trifluoromethyl groups .


Chemical Reactions Analysis

The molecule isn’t as polar as the all-cis hexafluorinated cyclohexane, but its trifluoromethyl groups have enough pull to give it a mild affinity for chloride ions .

Scientific Research Applications

Synthesis and Chemical Reactions

(Trifluoromethyl)cyclohexane derivatives serve as valuable building blocks in organic synthesis. For instance, 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one were synthesized, offering reactive intermediates for crafting organic and heterocyclic compounds containing a trifluoromethyl group (Fadeyi & Okoro, 2008). Moreover, allytic triflones, including (trifluoromethyl)cyclohexane variants, are used for C-H functionalization reactions, enhancing the formation of electron-withdrawing groups (Xiang et al., 1998).

Catalysis and Chemical Transformations

In catalysis, (trifluoromethyl)cyclohexane derivatives like cyclohexane are used in carboxylation reactions. Vanadium-catalyzed processes transform these compounds into carboxylic acids under mild conditions, providing insights into radical and non-radical mechanisms (Reis et al., 2005).

Physical Chemistry and Material Science

The introduction of a trifluoromethyl group significantly influences the chemical shifts in cyclohexane, as studied through 13C NMR spectroscopy. This research provides valuable information about the spatial position effects in such compounds (Carcenac et al., 2006). Additionally, (trifluoromethyl)cyclohexane derivatives have applications in the development of microporous silica membrane reactors for cyclohexane dehydrogenation, with potential in hydrogen energy production (Koutsonikolas et al., 2012).

Microemulsions and Nanotechnology

In the field of microemulsions and nanotechnology, ionic liquids containing (trifluoromethyl)cyclohexane create nonaqueous microemulsions, aiding in the study of solvent and rotational relaxation within these systems (Pramanik et al., 2010).

Safety And Hazards

The safety data sheet for (Trifluoromethyl)cyclohexane indicates that it is a flammable liquid and vapour. It may cause respiratory irritation and skin and eye irritation .

Future Directions

The comprehensive coverage on trifluoromethylation is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions, in turn improving the propensity towards further development of agrochemical drugs .

properties

IUPAC Name

trifluoromethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3/c8-7(9,10)6-4-2-1-3-5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPZOKVSFMRGMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424089
Record name (trifluoromethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Trifluoromethyl)cyclohexane

CAS RN

401-75-2
Record name (Trifluoromethyl)cyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (trifluoromethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Trifluoromethyl)cyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
153
Citations
OO Fadeyi, CO Okoro - Tetrahedron Letters, 2008 - Elsevier
A simple synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one from the sodium salt of methyl or ethyl-4-hydroxy-2-oxo-6-(…
Number of citations: 22 www.sciencedirect.com
C Yu, A Kütt, GV Röschenthaler, T Lebl… - Angewandte …, 2020 - Wiley Online Library
We report the synthesis of all‐cis 1,2,4,5‐tetrakis (trifluoromethyl)‐ and all‐cis 1,2,3,4,5,6‐hexakis (trifluoromethyl)‐ cyclohexanes by direct hydrogenation of precursor tetrakis‐ or …
Number of citations: 11 onlinelibrary.wiley.com
Y Carcenac, P Diter, C Wakselman… - Magnetic Resonance …, 2006 - Wiley Online Library
The influence of the introduction of a trifluoromethyl group on the 13 C chemical shifts in cyclohexane was examined. The two main effects observed are located at the α and γ positions …
EW Della - Journal of the American Chemical Society, 1967 - ACS Publications
The conformational preference of the trifluoromethyl group has been determined by 19F nuclear magnetic resonance spectroscopy and is found to fall in the range 2.4-2.5 kcal/mole. …
Number of citations: 56 pubs.acs.org
G Choi, GS Lee, B Park, D Kim… - Angewandte Chemie …, 2021 - Wiley Online Library
A mild and operationally simple C(sp 3 )−H trifluoromethylation method was developed for unactivated alkanes by utilizing a bench‐stable Cu III complex, bpyCu(CF 3 ) 3 , as the …
Number of citations: 51 onlinelibrary.wiley.com
CD Obi, CO Okoro - Tetrahedron Letters, 2016 - Elsevier
A simple synthesis of 5-(trifluoromethyl)cyclohexane-1,2,3-trione is demonstrated in one step, by reacting 5-(trifluoromethyl)cyclohexane-1,3-dione with cerium(IV)ammonium nitrate (…
Number of citations: 3 www.sciencedirect.com
S Hizal, M Hejl, C Jungmann… - European Journal of …, 2019 - Wiley Online Library
The oxaliplatin derivative (SP‐4‐3)‐oxalato[(1R,2R,4R/1S,2S,4S)‐(4‐trifluoromethyl‐cyclohexane‐1,2‐diamine)]platinum(II) hosting a trifluoromethyl group at position 4 of the …
C Yu - 2023 - research-repository.st-andrews.ac …
Janus face fluorocycloalkanes (JFC) represent a novel subject of study. The fluorinated electronegative face and the hydrogenated electropositive face of the rings create an …
CB Francisco, LP Picard, YC Su, S Prosser, EA Basso - 2023 - proceedings.science
Fluorinated reporters are exquisite probes of protein conformation due to their high receptivity and chemical shift sensitivity [1]. The inherently high chemical shift sensitivity of CF3 …
Number of citations: 0 proceedings.science
JL Gabbard, S Bernstein, ES Amis - 1948 - osti.gov
The vapor-liquid equilibrium of the uranium hexafluoride -- decafluorobis(trifluoromethyl)cyclohexane system was studied at approximately 40 psia in a metal Othmertype equilibrium still…
Number of citations: 0 www.osti.gov

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